2-isopropylmaleic acid chemical structure and physical properties
2-isopropylmaleic acid chemical structure and physical properties
An In-Depth Technical Guide to 2-Isopropylmaleic Acid: Structure, Properties, and Biochemical Significance
Introduction
2-Isopropylmaleic acid is a dicarboxylic acid that serves as a key intermediate in the biosynthesis of the essential amino acid, leucine.[1][2] As the 2-isopropyl derivative of maleic acid, its chemical properties and biological role are of significant interest to researchers in biochemistry, microbiology, and drug development.[1] This guide provides a comprehensive overview of the chemical structure, physical properties, and the pivotal role of 2-isopropylmaleic acid in metabolic pathways.
Chemical Structure and Nomenclature
2-Isopropylmaleic acid is characterized by a four-carbon butenedioic acid backbone with an isopropyl group substituted at the second carbon. The presence of the double bond and the cis-configuration of the carboxyl groups are defining features of its structure.
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IUPAC Name: (Z)-2-propan-2-ylbut-2-enedioic acid[1]
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Molecular Formula: C₇H₁₀O₄[1]
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Canonical SMILES: CC(C)C(=CC(=O)O)C(=O)O[3]
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InChI Key: NJMGRJLQRLFQQX-HYXAFXHYSA-N[1]
Synonyms for 2-isopropylmaleic acid include beta-isopropylmaleate and (Z)-2-propan-2-ylbut-2-enedioic acid.[1]
Caption: Chemical structure of 2-isopropylmaleic acid.
Physical and Chemical Properties
The available data on the physical properties of 2-isopropylmaleic acid is primarily based on computational models.
| Property | Value | Source |
| Molecular Weight | 158.15 g/mol | [1] |
| Physical Description | Solid (Predicted) | [1] |
| XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Biochemical Significance: Role in Leucine Biosynthesis
2-Isopropylmaleic acid is a transient but essential intermediate in the biosynthesis of L-leucine, a pathway conserved in bacteria, archaea, fungi, and plants.[4] This pathway begins with the precursor 2-keto-isovalerate.[5]
The formation and conversion of 2-isopropylmaleic acid are part of a two-step isomerization reaction that converts 2-isopropylmalic acid to 3-isopropylmalic acid. This process is catalyzed by the enzyme isopropylmalate isomerase (also known as 3-isopropylmalate dehydratase).[4][5][6]
The isomerization proceeds as follows:
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Dehydration: 2-isopropylmalic acid is dehydrated by isopropylmalate isomerase to form the intermediate, 2-isopropylmaleic acid.[5]
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Hydration: The same enzyme then catalyzes the hydration of 2-isopropylmaleic acid to form 3-isopropylmalic acid.[5]
This isomerization is a critical step that repositions the hydroxyl group, enabling the subsequent oxidative decarboxylation of 3-isopropylmalic acid by 3-isopropylmalate dehydrogenase to proceed.[5][7]
Caption: Key steps in the leucine biosynthesis pathway involving 2-isopropylmaleic acid.
Distinction from 2-Isopropylmalic Acid
It is crucial to distinguish 2-isopropylmaleic acid from its saturated counterpart, 2-isopropylmalic acid. The latter is the initial product in the leucine-specific branch of the branched-chain amino acid synthesis pathway, formed from the condensation of 2-keto-isovalerate and acetyl-CoA by the enzyme isopropylmalate synthase.[5][8]
| Feature | 2-Isopropylmaleic Acid | 2-Isopropylmalic Acid |
| IUPAC Name | (Z)-2-propan-2-ylbut-2-enedioic acid | 2-hydroxy-2-propan-2-ylbutanedioic acid |
| Molecular Formula | C₇H₁₀O₄ | C₇H₁₂O₅ |
| Molecular Weight | 158.15 g/mol | 176.17 g/mol |
| Key Functional Group | Carbon-carbon double bond | Hydroxyl group |
| Role in Leucine Biosynthesis | Transient intermediate | Substrate for isomerization |
Conclusion
2-Isopropylmaleic acid, while a transient molecule, plays an indispensable role in the biosynthesis of leucine. Its formation and subsequent hydration, catalyzed by isopropylmalate isomerase, represent a key isomerization step that is essential for the progression of the metabolic pathway. Understanding the structure and function of this intermediate provides valuable insights for researchers and scientists in fields ranging from metabolic engineering to the development of novel antimicrobial agents targeting essential biosynthetic pathways.
References
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UniProt. (n.d.). LEU1 - 3-isopropylmalate dehydratase - Candida maltosa (Yeast). Retrieved from [Link]
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- Akanuma, S., et al. (2018). Characterization of two 2-isopropylmalate synthase homologs from Thermus thermophilus HB27. Journal of Biochemistry, 164(3), 195-204.
- Kou, Y., et al. (2016). Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS. Journal of Biological Chemistry, 291(35), 18342-18353.
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FooDB. (2015, May 7). Showing Compound (2S)-2-isopropylmalate (FDB030115). Retrieved from [Link]
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Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]
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